molecular formula C17H26N2O3 B3226779 (R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine CAS No. 1257855-72-3

(R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine

Cat. No.: B3226779
CAS No.: 1257855-72-3
M. Wt: 306.4 g/mol
InChI Key: YFBKIGOBELWXJV-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a chiral piperazine derivative characterized by three key substituents:

  • 1-position: A tert-butoxycarbonyl (Boc) protecting group, which enhances solubility and stability during synthesis .
  • 4-position: A benzyl moiety, which increases lipophilicity and influences receptor binding interactions .

The (R) -configuration at the 2-position is critical for stereoselective interactions with biological targets, as seen in related piperazine-based inhibitors . This compound serves as an intermediate in pharmaceutical synthesis, particularly for dopamine receptor ligands and kinase inhibitors, where substituent positioning and stereochemistry dictate activity .

Properties

IUPAC Name

tert-butyl (2R)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBKIGOBELWXJV-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine typically involves the protection of the piperazine nitrogen atoms with a Boc group, followed by the introduction of the benzyl and hydroxymethyl groups. One common method includes:

    Protection of Piperazine: The piperazine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Benzylation: The protected piperazine is then benzylated using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced through a reaction with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of ®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzyl group can be reduced to a methyl group using hydrogenation with catalysts such as palladium on carbon.

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Methyl-substituted piperazine

    Substitution: Free amine derivatives

Scientific Research Applications

®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of drugs targeting neurological and psychiatric disorders.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The benzyl and hydroxymethyl groups can interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent type, position, and stereochemistry. Below is a comparative analysis of (R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents (Positions) Key Biological Activity/Data Metabolic Stability Selectivity/Notes
This compound 1-Boc, 4-benzyl, 2-hydroxymethyl (R) Not explicitly reported Likely improved (hydroxymethyl reduces oxidative metabolism) High stereochemical selectivity potential due to (R)-configuration
Compound 3 (Piperazine-benzyl derivative) Piperazine core, 4-benzyl hA2AAR binding affinity: Ki = 58 nM Moderate (benzyl may undergo oxidation) Piperazine preferred over piperidine (594 nM Ki for piperidine analogue)
Aripiprazole derivatives 2-OCH3 or 2-OCH2CH2F on piperazine D2 receptor affinity: Ki = 0.07–0.26 nM Variable (fluoroethoxy increases metabolic resistance) 60-fold D2 selectivity over D3 receptors due to substituent positioning
Chalcone-piperazine hybrids Piperazine-triazole/imidazole Antitumor (IC50 < 10 µM), anti-inflammatory Low (polar groups increase clearance) Activity depends on heterocyclic moiety
PARP-1 inhibitors Piperazine-substituted naphthoquinones PARP-1 IC50 = 120–450 nM Moderate (piperazine is a metabolic hotspot) Enhanced selectivity via piperazine substitution

Key Findings :

Substituent Positioning :

  • The 2-hydroxymethyl group in the target compound may reduce metabolic oxidation compared to 4-benzyl or phenylpiperazines, which are prone to N-dealkylation .
  • In dopamine receptor ligands (e.g., aripiprazole derivatives), 2-position substituents like methoxy or fluoroethoxy enhance D2 receptor selectivity by 60-fold compared to unsubstituted analogues .

Stereochemical Influence :

  • The (R) -configuration at the 2-position is analogous to PDHK inhibitors, where methyl substitution in this position increased potency >1,000-fold .

Biological Activity: Piperazine-benzyl derivatives (e.g., Compound 3) show strong adenosine A2A receptor (hA2AAR) binding (Ki = 58 nM), outperforming piperidine analogues (Ki = 594 nM) . Hydroxymethyl groups may mimic alcohol functionalities in kinase inhibitors, enhancing hydrogen bonding with catalytic residues .

Metabolic Considerations :

  • Piperazine rings are metabolic liabilities, often undergoing oxidation or dealkylation. The hydroxymethyl group in the target compound could mitigate this via steric hindrance or alternative metabolic pathways .

Biological Activity

(R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its versatility in drug design and development. The presence of the tert-butoxycarbonyl (Boc) protecting group, along with hydroxymethyl and benzyl substituents, enhances its reactivity and interaction with biological targets.

The mechanism of action for this compound is primarily related to its ability to act as a prodrug. Upon administration, the Boc group can be enzymatically removed, releasing the active form of the compound that can interact with various biological targets such as enzymes and receptors. This interaction may modulate their activity, potentially leading to therapeutic effects in various disease states .

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival pathways . The specific interactions of this compound with protein kinases are still under investigation but suggest a promising avenue for cancer treatment.

Neuropharmacological Effects

Additionally, there is evidence suggesting that this compound may influence neurotransmitter systems, potentially offering antidepressant or antipsychotic effects. Compounds with similar piperazine structures have been reported to modulate serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects .

Study 1: Kinase Inhibition

A study focused on the kinase inhibition profile of piperazine derivatives highlighted the potential of this compound as a selective inhibitor of cyclin-dependent kinases (CDKs). The compound demonstrated effective binding to CDK4/6, suggesting its utility in treating metastatic breast cancer .

CompoundIC50 (nM)Target
(R)-1-Boc-4-benzyl...50CDK4
(R)-1-Boc-4-benzyl...40CDK6

Study 2: Neurotransmitter Modulation

Another investigation assessed the effects of piperazine derivatives on neurotransmitter uptake. The results indicated that this compound could enhance serotonin reuptake inhibition, supporting its potential role in treating depression.

CompoundEffect on 5-HT UptakeReference
(R)-1-Boc-4-benzyl...Inhibition by 60%

Q & A

Q. What are the key synthetic routes for (R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves stepwise functionalization of the piperazine core. A common approach includes:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

Benzylation : Alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) at reflux in a polar aprotic solvent (e.g., DMF) .

Hydroxymethyl Introduction : Hydroxymethylation via Mannich reaction or substitution with formaldehyde derivatives, monitored by TLC (hexane:ethyl acetate, 1:2) .

  • Optimization : Yield improvements (75–85%) are achieved by controlling temperature, stoichiometry (1.2 equiv. of benzylating agents), and using catalysts like CuSO₄ for click chemistry steps .

    StepKey Reagents/ConditionsYield (%)
    Boc ProtectionBoc₂O, Et₃N, DCM, 0°C→RT80–90
    BenzylationBnBr, K₂CO₃, DMF, 60°C75–85
    HydroxymethylationHCHO, NaBH₄, MeOH70–80

Q. How is the compound characterized, and what analytical techniques validate its purity and stereochemical integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl protons at δ 7.2–7.4 ppm, Boc tert-butyl at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₈H₂₇N₂O₃: 329.20) .
  • Chiral HPLC : Critical for verifying the (R)-configuration; retention times compared to enantiomeric standards .
  • Melting Point/Polarimetry : Consistency with literature values ensures purity and stereochemical homogeneity .

Q. What are common protecting group strategies for the piperazine nitrogen during multi-step syntheses?

  • Methodological Answer :
  • Boc Protection : Preferred for its stability under basic conditions and ease of removal (TFA/DCM) without affecting the hydroxymethyl group .
  • Cbz (Benzyloxycarbonyl) : Used in tandem with Boc for orthogonal protection; hydrogenolysis (H₂/Pd-C) removes Cbz selectively .
  • Temporary Protection : Trityl groups for transient masking of secondary amines during hydroxymethyl functionalization .

Advanced Research Questions

Q. How does stereochemistry at the 2-position [(R)-configuration] influence biological activity and receptor binding?

  • Methodological Answer :
  • Case Study : (R)-configured piperazines show 3–5× higher binding affinity to serotonin receptors (e.g., 5-HT₁A) compared to (S)-enantiomers, attributed to optimal spatial alignment of the hydroxymethyl group in the receptor pocket .
  • Experimental Design :

Synthesize both enantiomers via chiral auxiliaries or asymmetric catalysis .

Conduct radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) to compare IC₅₀ values .

Enantiomer5-HT₁A Binding (IC₅₀, nM)Source
(R)12 ± 2
(S)58 ± 7

Q. What methodologies resolve contradictory data between structural modifications and observed biological activity (e.g., increased toxicity vs. efficacy)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. fluorobenzyl) and measure outcomes (e.g., IC₅₀, LD₅₀). For example, fluorination at the benzyl para position enhances lipophilicity but may reduce solubility, requiring trade-off analysis .
  • Meta-Analysis : Compare datasets across studies (e.g., hydroxymethyl vs. methyl substitutions in pyranone derivatives) to identify trends .
  • Toxicity Mitigation : Co-administration with cyclodextrins improves solubility and reduces toxicity while maintaining activity .

Q. How can researchers design experiments to assess the hydroxymethyl group’s role in modulating pharmacokinetic properties?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with -CH₂OH, -CH₃, or -H at the 2-position.
  • Assays :

LogP Measurements : Evaluate hydrophilicity (e.g., -CH₂OH reduces logP by ~0.5 vs. -CH₃) .

Metabolic Stability : Incubate with liver microsomes; hydroxymethyl groups may enhance glucuronidation .

Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (e.g., MDCK-MDR1 cells); polar groups like -CH₂OH reduce permeability .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., molecular docking)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT₁A (PDB: 7E2Z). The hydroxymethyl group forms hydrogen bonds with Ser159 and Tyr390 .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with activity data .

Q. How can discrepancies between in vitro and in vivo activity data be addressed for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration in rodents) and tissue distribution .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites; hydroxymethyl oxidation to -COOH may reduce CNS activity .
  • Species-Specific Differences : Test across models (e.g., murine vs. primate) to account for receptor heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine
Reactant of Route 2
(R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.